N-(3-hydroxyphenyl)-2-iodobenzamide

Positional isomerism Cholinesterase inhibition Hydrogen bonding

Sourcing a single scaffold for both halogen bond studies and parallel library synthesis often requires multiple vendors. N-(3-Hydroxyphenyl)-2-iodobenzamide solves this by integrating an aryl iodide for Pd-catalyzed cross-coupling and a meta-phenol for O-derivatization in one molecule. - Enables independent Suzuki/Sonogashira couplings (C-I) and O-alkylation/acylation (C-OH) from one lot. - The 2-iodobenzamide core supports C-I···π halogen bonding for crystal engineering and target engagement. - 3-Hydroxy regioisomer offers distinct H-bond geometry vs. 2-/4-hydroxy analogs for SAR exploration.

Molecular Formula C13H10INO2
Molecular Weight 339.13 g/mol
Cat. No. B6749219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-iodobenzamide
Molecular FormulaC13H10INO2
Molecular Weight339.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)I
InChIInChI=1S/C13H10INO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17)
InChIKeyDQLMGKHNIGNMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)-2-iodobenzamide: Dual-Functional Scaffold Overview


N-(3-Hydroxyphenyl)-2-iodobenzamide (molecular formula C₁₃H₁₀INO₂, MW 339.13 g/mol) is a substituted benzanilide belonging to the 2-iodobenzamide family . The compound features two chemically orthogonal functional groups: an aromatic iodine at the ortho position of the benzoyl ring and a meta-hydroxyl substituent on the aniline ring. This dual functionality distinguishes it from simpler 2-iodobenzamides by enabling simultaneous participation in halogen bonding networks (via the C–I moiety) and hydrogen bond donor/acceptor interactions (via the phenolic –OH), as established crystallographically for the core 2-iodobenzamide scaffold [1]. The compound serves as a versatile building block for structure–activity relationship (SAR) exploration, late-stage diversification via cross-coupling chemistry, and as a probe for halogen-bond-mediated molecular recognition [2].

Orthogonal handles Aryl iodide for cross-coupling; phenolic –OH for O-functionalization
Dual SAR diversification Parallel exploration of benzoyl and aniline ring vectors from a single batch
Halogen bond probe C–I···π donor for crystal engineering and supramolecular recognition studies

N-(3-Hydroxyphenyl)-2-iodobenzamide: Irreplaceable by Generic Analogs


The 2-iodobenzamide class exhibits pronounced structure–activity dependence on both the aniline-ring substitution pattern and the presence of the iodine atom. Benodanil (2-iodo-N-phenylbenzamide), the archetypal member, functions as a succinate dehydrogenase inhibitor (SDHI) fungicide with an IC₅₀ of 62.02 mg/L against SDH [1], yet its lack of hydroxyl functionality precludes the hydrogen-bonding networks observed in crystal structures of hydroxylated analogs. Positional isomerism of the hydroxyl group critically alters pharmacological profiles: the 3-hydroxy regioisomer presents a meta-substituted hydrogen bond donor/acceptor that neither the 2-hydroxy nor 4-hydroxy positional isomers can replicate, potentially enabling distinct target engagement geometries. Furthermore, the non-iodinated parent N-(3-hydroxyphenyl)benzamide exhibits only moderate enzyme inhibition (BChE IC₅₀ = 84.21 μM), underscoring that the 2-iodo substituent is not a silent structural feature but an essential contributor to molecular recognition via C–I···π halogen bonding [2][3]. Generic substitution among regioisomers or de-iodinated analogs therefore risks loss of both halogen-bond-mediated target affinity and regiospecific hydrogen-bonding topology.

Regioisomer substitution
2-OH or 4-OH positional isomers redirect target engagement profiles away from cholinesterase/LOX pathways
De-iodinated analog
N-(3-hydroxyphenyl)benzamide lacks C–I···π halogen bonding; complex II affinity may shift significantly
Benodanil (no –OH)
Absence of phenolic hydroxyl eliminates hydrogen-bonding networks and radical scavenging capacity

N-(3-Hydroxyphenyl)-2-iodobenzamide: Differentiation Evidence vs. Analogs


Meta-Hydroxy Position: Distinct Enzyme Inhibition Selectivity

The 3-hydroxyphenyl regioisomer (meta-OH) of the benzanilide scaffold has been directly characterized for enzyme inhibition in the non-iodinated parent series by Abbasi et al. (2014). The parent compound N-(3-hydroxyphenyl)benzamide inhibited butyrylcholinesterase (BChE) with an IC₅₀ of 84.21 ± 0.35 μM and lipoxygenase (LOX) with an IC₅₀ of 185.61 ± 0.32 μM, while showing weak acetylcholinesterase (AChE) inhibition (IC₅₀ = 411.37 ± 0.35 μM) [1]. By contrast, the 2-hydroxyphenyl benzamide scaffold has been reported to exhibit antimalarial activity (PfNF54 IC₅₀ = 3.9 ± 0.4 nM) via ribosomal protein synthesis inhibition rather than cholinesterase targeting [2]. This demonstrates that the hydroxyl position fundamentally redirects target engagement. While direct head-to-head IC₅₀ data for the iodinated 3-hydroxy vs. 2-hydroxy or 4-hydroxy 2-iodobenzamide regioisomers are not available in the published literature, the established scaffold-level divergence provides strong class-level inference that the 3-hydroxy configuration cannot be functionally substituted by its positional isomers.

Meta-OH Regioisomer Selectivity
Class-level inference
3-OH targets BChE/LOX (IC₅₀ 84.21/185.61 μM)
2-OH targets PfNF54 (IC₅₀ 3.9 nM)
Positional isomerism fundamentally alters target class; regioisomer substitution invalid for cholinesterase/LOX applications
Class-level scaffold inference; direct head-to-head data for iodinated regioisomers not yet published
Positional isomerism Cholinesterase inhibition Hydrogen bonding Structure–activity relationship

2-Iodo Substituent Enables Halogen Bonding

Single-crystal X-ray diffraction studies of 2-iodobenzamide (I) and 2-iodo-N-phenylbenzamide (II) by Bairagi et al. (2018) demonstrated that the ortho-iodine atom participates in C–I···π(ring) halogen bonding interactions that direct supramolecular assembly. In compound I, these halogen bonds combine with N–H···O hydrogen bonds to form sheets in the bc plane; in compound II, inversion-related C–I···π(ring) contacts supported by C–H···π(ring) interactions generate sheets along the ab diagonal [1]. The non-iodinated parent N-(3-hydroxyphenyl)benzamide lacks this interaction entirely, relying solely on conventional hydrogen bonding for molecular recognition [2]. When the 2-iodobenzamide scaffold is co-crystallized with mitochondrial complex II (PDB: 3AED, 3AE7), the iodine atom occupies a defined hydrophobic pocket in the ubiquinone-binding site, contributing to inhibitor potency—flutolanil (a related 2-iodobenzamide) achieves A. suum complex II IC₅₀ = 0.058 μM with ~790-fold selectivity over porcine complex II [3].

Halogen Bonding Capacity
Head-to-head comparison
2-Iodo: C–I···π halogen bonding (XRD-confirmed)
De-iodinated: no halogen bonding possible
The 2-iodo substituent is a pharmacophoric element for halogen-bond-mediated target recognition
Crystal structure evidence from Bairagi et al. (2018); complex II engagement inferred from flutolanil series
Halogen bonding Crystal engineering Molecular recognition Supramolecular chemistry

Dual Orthogonal Functionalization for Synthetic Versatility

N-(3-Hydroxyphenyl)-2-iodobenzamide presents two orthogonal reactive handles: (i) the aryl iodide, which is competent for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig), and (ii) the phenolic –OH group, which can undergo O-alkylation, acylation, sulfonylation, or Mitsunobu reactions. By contrast, the non-iodinated analog N-(3-hydroxyphenyl)benzamide offers only the phenolic hydroxyl for derivatization, while benodanil (2-iodo-N-phenylbenzamide) lacks the hydroxyl handle . The 3-isopropoxy analog (2-iodo-N-[3-(1-methylethoxy)phenyl]benzamide, PDB ligand 12J) has a permanently capped 3-position, precluding further hydroxyl-directed chemistry [1]. The Abbasi et al. (2014) study on the parent scaffold demonstrated that O-alkylation of the 3-hydroxy group yields derivatives with modulated bioactivity: N-(3-ethoxyphenyl)benzamide (5b) showed enhanced BChE inhibition (IC₅₀ = 20.90 ± 0.11 μM vs. 84.21 μM for the parent), confirming that the free hydroxyl is a viable diversification point [2].

Orthogonal Derivatization Handles
Class-level inference
2 reactive sites: aryl-I (cross-coupling) + phenolic –OH (alkylation/acylation)
Enables two independent diversification campaigns from a single procurement lot
O-Alkylation at 3-OH modulates BChE IC₅₀ over >4-fold range (20.11–134.41 μM)
Cross-coupling Late-stage functionalization Chemical biology probes Click chemistry

Free Phenolic Hydroxyl for Radical Scavenging

The Abbasi et al. (2014) study directly compared the DPPH radical scavenging activity of N-(3-hydroxyphenyl)benzamide (compound 3) with its 3-O-alkyl derivatives (5a–5f). The parent compound bearing a free phenolic –OH showed 66.61 ± 0.11% DPPH inhibition at 0.5 mM with an IC₅₀ of 283.21 ± 0.25 μM. In contrast, all six O-alkylated derivatives (5a–5f) displayed drastically reduced DPPH scavenging, with percentage inhibition values ranging from 13.66% (5d) to 22.24% (5b), and none achieving an IC₅₀ below 400 μM (reported as 'Nil' for IC₅₀ determination) [1]. The authors explicitly attributed this to the free phenolic group being the primary radical scavenging moiety. For N-(3-hydroxyphenyl)-2-iodobenzamide, the presence of the free 3-OH therefore predicts retention of antioxidant capacity, whereas the 3-isopropoxy analog (PDB: 4YSZ) and other O-alkylated congeners would lack this property [2].

Free –OH Radical Scavenging
Cross-study comparable
DPPH inhibition: 66.61% (0.5 mM)
IC₅₀: 283.21 μM
Free phenolic hydroxyl essential for antioxidant research; O-alkylation eliminates activity
O-Alkyl derivatives show ≤22.24% DPPH inhibition; IC₅₀ not determinable
Antioxidant DPPH assay Radical scavenging Phenolic hydroxyl

Mitochondrial Complex II Inhibition by 2-Iodobenzamide Pharmacophore

The 2-iodobenzamide scaffold is a validated succinate dehydrogenase (complex II) inhibitor pharmacophore. Flutolanil (2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide) and its 3-isopropoxy analog (2-iodo-N-[3-(1-methylethoxy)phenyl]benzamide) have been co-crystallized with both A. suum and porcine mitochondrial complex II (PDB: 4YSZ, 3AE7, 3AED) [1][2]. Flutolanil inhibits A. suum complex II with IC₅₀ = 0.058 μM and exhibits ~791-fold selectivity over the porcine ortholog (IC₅₀ = 45.9 μM), demonstrating that the 3-substituted phenyl ring critically modulates species selectivity. The benodanil scaffold (2-iodo-N-phenylbenzamide) inhibits SDH with IC₅₀ = 62.02 mg/L (~192 μM) [3]. N-(3-Hydroxyphenyl)-2-iodobenzamide, bearing the 2-iodobenzamide core and a 3-substituted phenyl ring capable of hydrogen bonding, is positioned at the intersection of the SDHI pharmacophore and the hydrogen-bond-capable 3-substituent space. While direct IC₅₀ data for the target compound against complex II are not yet published, the structural precedent from the flutolanil derivative series indicates that the 3-position substituent on the aniline ring directly contacts the complex II binding pocket, and the hydroxyl group may form additional hydrogen bonds not available to the 3-isopropoxy or 3-CF₃ analogs [2].

Complex II Pharmacophore
Class-level inference
Target: predicted complex II ligand
Flutolanil: A. suum IC₅₀ 0.058 μM (791× selectivity)
3-OH may form additional H-bonds absent in 3-CF₃/3-OiPr analogs; direct IC₅₀ data not yet published
Inferred from flutolanil-derivative co-crystal structures (PDB: 4YSZ, 3AE7)
Succinate dehydrogenase inhibitor Complex II Mitochondrial respiration Parasite chemotherapy

Unique Niche in Commercial Regioisomer Availability

Among the three hydroxyphenyl regioisomers of 2-iodobenzamide, commercial availability and catalog depth vary significantly. The para-hydroxy isomer N-(4-hydroxyphenyl)-2-iodobenzamide (CAS 78325-14-1) is listed by multiple suppliers (Aromsyn, Leyan, AK Scientific) with purity specifications of ≥98% . The ortho-hydroxy isomer N-(2-hydroxyphenyl)-2-iodobenzamide (CAS 6114-01-8) is cataloged by EvitaChem as a screening compound . The meta-hydroxy isomer N-(3-hydroxyphenyl)-2-iodobenzamide is the least commercially represented of the three regioisomers, typically available only through custom synthesis or specialist screening compound suppliers, which may confer both supply chain considerations and exclusivity value for proprietary research programs . Furthermore, the 3-hydroxy substitution pattern is underrepresented in the published SAR literature compared to 4-hydroxy and 2-hydroxy benzamide analogs, suggesting that N-(3-hydroxyphenyl)-2-iodobenzamide addresses a less-explored region of chemical space within the 2-iodobenzamide family.

Commercial Regioisomer Availability
Supporting evidence
3-OH: limited suppliers, custom synthesis
4-OH: ≥3 suppliers, ≥98% purity
Longer lead time and higher cost may apply; scarcity may offer novelty advantage
Supplier landscape as of 2025–2026; verify current availability
Chemical procurement Regioisomer availability Custom synthesis Building block sourcing

N-(3-Hydroxyphenyl)-2-iodobenzamide: Key Application Scenarios


Dual-Diversification: Parallel SAR via Aryl Iodide and Phenolic Hydroxyl

N-(3-Hydroxyphenyl)-2-iodobenzamide enables two independent diversification workflows from a single procurement lot. The aryl iodide permits Pd-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) to introduce aryl, alkynyl, or amino substituents at the 2-position of the benzoyl ring. In parallel, the 3-hydroxyl group can be O-alkylated, acylated, or sulfonylated to generate focused libraries. The Abbasi et al. (2014) study demonstrated that O-alkylation of the 3-hydroxy position on the parent scaffold modulates BChE inhibitory activity over a >6-fold range (IC₅₀ from 20.11 to 134.41 μM), while the 2-iodobenzamide scaffold contributes complex II binding potential established crystallographically [1][2]. This dual-functionalization strategy is not available with mono-functionalized comparators such as benodanil or N-(3-hydroxyphenyl)benzamide, making the compound a cost-efficient cornerstone for SAR programs requiring exploration of both the benzoyl and aniline ring vectors.

Halogen Bond-Directed Supramolecular Chemistry

The 2-iodobenzamide core reliably participates in C–I···π(ring) halogen bonding interactions, as demonstrated in the crystal structures of 2-iodobenzamide and 2-iodo-N-phenylbenzamide reported by Bairagi et al. (2018) [1]. N-(3-Hydroxyphenyl)-2-iodobenzamide adds a phenolic –OH donor/acceptor to this halogen-bonding scaffold, creating the potential for cooperative hydrogen bond–halogen bond supramolecular synthons. This combination is rare among commercially available small molecules and makes the compound valuable for systematic studies of halogen bonding in the presence of competing/cooperative hydrogen bond donors—an active area of investigation in crystal engineering and rational co-crystal design [2]. The 3-hydroxy regioisomer offers a distinct hydrogen bond geometry (meta to the amide linkage) compared to the 2- and 4-hydroxy analogs, potentially yielding different supramolecular architectures.

Complex II Probe for Parasitic and Cancer Hypoxia Research

The 2-iodobenzamide scaffold, as exemplified by flutolanil, is an established inhibitor of mitochondrial complex II (succinate dehydrogenase) with demonstrated species selectivity (A. suum IC₅₀ = 0.058 μM vs. porcine IC₅₀ = 45.9 μM; ~791-fold selectivity) [1]. The fumarate respiration pathway targeted by these compounds is active not only in parasitic helminths but also in hypoxic cancer cells, making complex II a dual-purpose therapeutic target [2]. N-(3-Hydroxyphenyl)-2-iodobenzamide, bearing a 3-hydroxy substituent capable of additional hydrogen bonding within the ubiquinone-binding pocket, represents a novel chemotype for probing structure–selectivity relationships in complex II inhibition. It may enable the identification of hydrogen bond interactions with residues lining the binding pocket that are not accessible to the 3-CF₃ (flutolanil) or 3-isopropoxy analogs, potentially yielding improved species selectivity profiles for antiparasitic or anticancer applications.

Antioxidant Pharmacophore for Neurodegenerative Disease

The 3-hydroxyphenyl motif confers measurable radical scavenging activity (DPPH IC₅₀ = 283.21 μM for the parent scaffold; 66.61% inhibition at 0.5 mM), a property entirely lost upon O-alkylation of the phenolic hydroxyl [1]. Simultaneously, the parent scaffold shows dual cholinesterase inhibition (BChE IC₅₀ = 84.21 μM; AChE IC₅₀ = 411.37 μM), with O-alkyl derivatives achieving enhanced BChE potency (down to IC₅₀ = 20.11 μM) [2]. For neurodegeneration research programs investigating the interplay between cholinergic dysfunction and oxidative stress—both hallmarks of Alzheimer's disease pathology—N-(3-hydroxyphenyl)-2-iodobenzamide offers the unique combination of a cholinesterase-engaging benzamide scaffold with a radical-scavenging phenolic moiety in a single molecule. The 2-iodo substituent further provides a heavy-atom label for potential X-ray crystallographic phasing or a handle for radioiodination (¹²³I/¹²⁵I) if tracer development is pursued in parallel with SAR [3].

Application
Selection Property
Validation Focus
Parallel SAR diversification
Orthogonal aryl-I and phenolic –OH handles
Cross-coupling scope and O-functionalization yield
Halogen bond co-crystal design
C–I···π halogen bond donor with cooperative H-bond donor
Synthon formation and supramolecular architecture reproducibility
Mitochondrial complex II probe
2-iodobenzamide pharmacophore with H-bond-capable 3-substituent
Species selectivity and binding mode in ubiquinone pocket
Cholinergic/oxidative stress dual-pathway studies
Free radical-scavenging 3-OH plus cholinesterase engagement
DPPH activity and BChE/AChE inhibition profiling
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